molecular formula C18H21ClN2O5S B3014566 3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1396714-68-3

3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Número de catálogo: B3014566
Número CAS: 1396714-68-3
Peso molecular: 412.89
Clave InChI: NIHNTHIIIZFNEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core modified with a furan-3-carbonyl group and a 3-chloro-4-methoxybenzenesulfonamide moiety. The furan ring introduces electron-rich aromaticity, while the chloro and methoxy substituents on the benzene ring modulate electronic and steric properties, influencing bioavailability and target binding .

Propiedades

IUPAC Name

3-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-25-17-3-2-15(10-16(17)19)27(23,24)20-11-13-4-7-21(8-5-13)18(22)14-6-9-26-12-14/h2-3,6,9-10,12-13,20H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHNTHIIIZFNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • IUPAC Name : 3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
  • Molecular Formula : C18H19ClN2O3S
  • Molecular Weight : 346.81 g/mol
  • CAS Number : 1396884-85-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : Preliminary studies suggest that the compound may inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumor environments, making it a target for anticancer therapies .
  • Tyrosine Kinase Inhibition : Similar compounds have shown effectiveness as tyrosine kinase inhibitors, impacting pathways involved in cell proliferation and survival .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of sulfonamide derivatives similar to the target compound. The following table summarizes findings related to their efficacy against various cancer cell lines:

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMDA-MB-2310.03
Compound BHeLa0.05
Compound CA5490.10

These results indicate that compounds with similar structures exhibit significant antiproliferative activity, suggesting potential for further development.

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides have been documented in various studies. The compound's ability to inhibit COX enzymes (cyclooxygenases) is particularly noteworthy:

  • COX Inhibition : Compounds in this class have demonstrated the ability to reduce prostaglandin synthesis, thus mitigating inflammatory responses .

Case Studies

  • Study on MDA-MB-231 Cells : A recent study assessed the effects of the compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at low concentrations, with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Models : Animal models have shown that administration of similar sulfonamide derivatives resulted in reduced tumor burden and improved survival rates, highlighting their potential as effective anticancer agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several sulfonamide derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Features
3-Chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide (Target) Piperidine-sulfonamide 3-Chloro-4-methoxybenzenesulfonamide; Furan-3-carbonyl ~460 (estimated) Furan introduces π-π stacking potential; chloro/methoxy enhance lipophilicity.
3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) Piperidine-sulfonamide 3-Chlorobenzenesulfonamide; 2,3-dihydrobenzofuran-7-yloxy-ethyl 479.03 Dihydrobenzofuran enhances rigidity; higher yield (83%) in synthesis.
5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (17) Piperidine-sulfonamide 5-Chloro-2-methoxybenzenesulfonamide; dihydrobenzofuran-7-yloxy-ethyl 487.05 Methoxy at C2 improves solubility; moderate yield (76%).
3-Chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide Piperidine-sulfonamide 3-Chloro-4-methoxybenzenesulfonamide; 4-methoxypiperidin-1-ylphenyl 410.9 Dual methoxy groups increase polarity; structural simplicity.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Piperidine-sulfonamide 1,3,5-Trimethylpyrazole-4-sulfonamide; furan-3-carbonyl 380.5 Pyrazole replaces benzene; lower molecular weight.

Q & A

Q. Analytical Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., sulfonamide NH at δ 8.5–9.0 ppm, furan carbonyl at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 467.08) .
  • HPLC : Purity ≥95% confirmed via reverse-phase C18 columns (acetonitrile/water mobile phase) .

Basic: What spectroscopic methods are employed to characterize the structural features of this compound?

Answer:

  • 1H^1H NMR : Identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) .
  • 13C^{13}C NMR : Assigns carbonyl (furan-3-carbonyl at ~165 ppm) and sulfonamide (SO2_2 adjacent carbons at 115–125 ppm) groups .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic and furan moieties (λmax_{\text{max}} ~270–290 nm) .
  • FT-IR : Confirms sulfonamide (S=O stretches at 1150–1350 cm1^{-1}) and carbonyl (C=O at ~1680 cm1^{-1}) functionalities .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of modifications on the piperidinyl or sulfonamide moieties?

Answer:
Methodology :

Piperidine Modifications :

  • Introduce substituents (e.g., methyl, halogen) at the piperidine nitrogen or C4 position via alkylation/halogenation. Test for changes in lipophilicity (logP) and cellular permeability .
  • Replace furan-3-carbonyl with other acyl groups (e.g., benzoyl, acetyl) to assess steric/electronic effects on target binding .

Sulfonamide Variations :

  • Substitute the methoxy group with halogens (Cl, F) or bulky groups (e.g., tert-butyl) to evaluate steric hindrance and solubility .
  • Replace the benzene ring with heterocycles (e.g., pyridine) to modulate electronic properties .

Biological Assays :

  • Compare IC50_{50} values in enzyme inhibition assays (e.g., bacterial AcpS-PPTase) to quantify activity changes .

Advanced: What strategies are used to assess the compound's potential as an enzyme inhibitor, particularly in bacterial targets?

Answer:
Experimental Design :

Target Identification : Use homology modeling (e.g., against E. coli AcpS-PPTase) to predict binding pockets .

Enzyme Assays :

  • Fluorescence Polarization : Measure displacement of fluorescently labeled substrates (e.g., holo-ACP) .
  • Kinetic Analysis : Determine inhibition constants (Ki_i) via Michaelis-Menten plots under varying inhibitor concentrations.

Bacterial Growth Inhibition :

  • Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Mechanistic Studies :

  • Use surface plasmon resonance (SPR) to quantify binding affinity to target enzymes .

Advanced: How can in silico modeling predict the compound's binding affinity and pharmacokinetic properties?

Answer:
Computational Workflow :

Docking Studies :

  • Use AutoDock Vina or Schrödinger Glide to dock the compound into bacterial AcpS-PPTase (PDB: 1F7L). Focus on hydrogen bonds with catalytic residues (e.g., Lys160) .

MD Simulations :

  • Run 100-ns molecular dynamics (GROMACS) to assess binding stability (RMSD <2 Å).

ADMET Prediction :

  • Tools like SwissADME estimate logP (optimal range: 2–3), CNS permeability, and CYP450 inhibition .
  • ProTox-II predicts toxicity endpoints (e.g., LD50_{50}) .

Advanced: What are the challenges in optimizing the compound's solubility and bioavailability without compromising activity?

Answer:
Key Challenges & Solutions :

Low Aqueous Solubility :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) on the piperidine ring or benzene sulfonamide .
  • Formulation Strategies : Use cyclodextrin inclusion complexes or nanoemulsions .

Metabolic Instability :

  • Replace labile groups (e.g., ester in furan-3-carbonyl) with bioisosteres (amide, ketone) .

Permeability :

  • Balance logD (1–3) via substituent tweaking (e.g., fluorine substitution reduces P-gp efflux) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.